EPZ005687 - 1396772-26-1

EPZ005687

Catalog Number: EVT-253402
CAS Number: 1396772-26-1
Molecular Formula: C32H37N5O3
Molecular Weight: 539.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[4-(4-morpholinylmethyl)phenyl]-4-indazolecarboxamide is a member of indazoles.

EPZ005687

Compound Description: EPZ005687 is a potent, selective, S-adenosyl methionine-competitive, small molecule inhibitor of EZH2. [, , , , , , , , , , , , , , ] It inhibits the methylation of histone H3 at lysine 27 (H3K27), leading to the reactivation of silenced genes. [, , , , , , , , , , , , , ] EPZ005687 has been shown to inhibit the growth of a variety of cancer cells in vitro and in vivo, including leukemia, lymphoma, myeloma, and medulloblastoma cells. [, , , , , , , , , , , , , , ]

Relevance: EPZ005687 is structurally similar to 1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide and shares the same mechanism of action. Both compounds are 2-pyridone-containing small molecules that bind to the SAM binding pocket of EZH2. [, , , , , , , , , , , , , ]

EPZ-6438

Compound Description: EPZ-6438 (Tazemetostat) is an orally bioavailable, S-adenosyl methionine-competitive EZH2 inhibitor. [, ] Similar to EPZ005687, it displays potent inhibition of EZH2 methyltransferase activity and a decrease in global H3K27 trimethylation. [] EPZ-6438 has demonstrated promising activity in clinical trials for the treatment of patients with relapsed or refractory B-cell lymphomas harboring EZH2 mutations. []

Relevance: Like the target compound 1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide, EPZ-6438 is a potent, selective inhibitor of EZH2 methyltransferase activity. [, ] Both are 2-pyridone compounds and are competitive inhibitors of SAM, highlighting their shared binding site on EZH2.

UNC1999

Compound Description: UNC1999 is a potent, orally bioavailable inhibitor of both EZH2 and EZH1, which are histone methyltransferases that catalyze trimethylation of lysine 27 on histone H3. [, , ] It exhibits antiproliferative activity against a variety of cancer cells, including diffuse large B-cell lymphoma cells. [, ]

Relevance: UNC1999 is a structurally similar compound to 1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide, containing the 2-pyridone moiety. [, , ] It also acts as a SAM-competitive inhibitor, suggesting a shared mechanism of action in targeting EZH2.

GSK343

Compound Description: GSK343 is a potent, selective, and SAM-competitive inhibitor of EZH2 methyltransferase activity. [, ] In preclinical studies, GSK343 demonstrated activity against lymphoma cell lines and in vivo efficacy in xenograft models. []

Relevance: GSK343 shares a similar structure with 1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide, featuring a 2-pyridone group in its structure. [, ] Both compounds are SAM-competitive inhibitors, signifying that they directly compete with SAM for binding to EZH2.

GSK126

Compound Description: GSK126 is a potent, selective, and SAM-competitive EZH2 inhibitor that has been shown to effectively inhibit the proliferation of a variety of cancer cell lines. [, , ] It can cross the blood-brain barrier, making it a potential therapeutic agent for brain tumors. [] GSK126 exhibits potent antitumor activity against xenograft models of EZH2 mutant lymphoma. []

Relevance: As with the target compound 1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide, GSK126 is a SAM-competitive and highly selective inhibitor of EZH2. [, , ] The presence of a 2-pyridone moiety in both compounds further emphasizes their structural similarities and shared mechanism of action.

EI1

Compound Description: EI1 is a highly selective and SAM-competitive inhibitor of EZH2. [, ] It effectively reduces H3K27 trimethylation levels and reactivates silenced tumor suppressor genes in cancer cells. [] EI1 has demonstrated preclinical efficacy in both in vitro and in vivo models of cancer, including lymphoma and myeloma.

Relevance: Like 1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide, EI1 acts as a competitive inhibitor of SAM, binding to the same site on EZH2. [, ] Both compounds contain the key 2-pyridone pharmacophore, further highlighting their shared mechanism of action in targeting EZH2.

3-Deazaneplanocin A (DZNep)

Compound Description: DZNep is an inhibitor of S-adenosylhomocysteine hydrolase, an enzyme involved in the biosynthesis of SAM. [] By inhibiting this enzyme, DZNep depletes cellular SAM levels and indirectly inhibits EZH2 activity. [] DZNep has demonstrated antitumor activity in several cancer types, including rhabdomyosarcoma. []

Relevance: Unlike 1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide, which is a direct and selective inhibitor of EZH2, DZNep acts indirectly by inhibiting SAM biosynthesis. [] While both compounds ultimately aim to reduce EZH2 activity, their mechanisms of action differ significantly.

Adenosine Dialdehyde (AdOx)

Compound Description: AdOx is an inhibitor of S-adenosylhomocysteine hydrolase, similar to DZNep. [] It disrupts SAM metabolism and indirectly inhibits the activity of methyltransferases, including EZH2. [] AdOx exhibits antiproliferative effects in various cancer cells, including rhabdomyosarcoma. []

Relevance: Similar to DZNep, AdOx differs from the target compound, 1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide, in its mechanism of inhibiting EZH2. [] AdOx does not directly inhibit EZH2 but instead targets SAM biosynthesis. [] While both compounds may converge on modulating EZH2 activity, their distinct approaches highlight the diversity of strategies for targeting this epigenetic regulator.

Overview

EPZ005687 is a potent and selective inhibitor of the enhancer of zeste homolog 2 (EZH2), a key enzymatic subunit of the polycomb repressive complex 2 (PRC2). This compound is primarily recognized for its ability to inhibit the methylation of histone H3 at lysine 27 (H3K27), a modification associated with gene silencing and cancer progression. The inhibition constant (Ki) of EPZ005687 is reported to be 24 nM, demonstrating a significant selectivity over other protein methyltransferases, including EZH1, by factors of 500 and 50, respectively .

Source

EPZ005687 was developed by researchers led by Knutson et al. in 2012, who aimed to create selective EZH2 inhibitors for therapeutic applications in oncology . The compound has been utilized in various biochemical assays and preclinical studies to evaluate its efficacy against lymphoma cells harboring EZH2 mutations.

Classification

EPZ005687 falls under the category of small molecule inhibitors, specifically targeting histone methyltransferases. It is classified as an epigenetic modulator due to its influence on chromatin structure and gene expression through histone modification.

Synthesis Analysis

The synthesis of EPZ005687 involves several key steps that leverage advanced organic chemistry techniques. The process begins with the bromocyclization of diketopiperazine derivatives, followed by a series of reactions including N-methylation, desilylation, and acetoxylation. These transformations yield intermediates that are further processed through cobalt(I)-catalyzed reductive coupling and stereoselective tetrahydroxylation to produce the final compound .

Methods

  1. Bromocyclization: This step is crucial for forming the cyclic structure of diketopiperazine.
  2. N-Methylation: Utilizes methyl iodide in the presence of lithium hexamethyldisilazane (LiHMDS) to introduce methyl groups.
  3. Desilylation and Acetoxylation: These reactions modify protecting groups and introduce acetoxy functionalities.
  4. Cobalt(I)-Catalyzed Reductive Coupling: A key step that facilitates the formation of dimeric products.
  5. Stereoselective Tetrahydroxylation: Achieved using PyAgMnO4, which ensures high selectivity in hydroxyl group placement.
Molecular Structure Analysis

The molecular structure of EPZ005687 can be characterized by its unique arrangement of atoms that allows it to fit into the S-adenosylmethionine (SAM) binding pocket of the EZH2 SET domain. The compound's structural features contribute to its high affinity and selectivity for EZH2.

Structure Data

  • Chemical Formula: C16_{16}H16_{16}N4_{4}O
  • Molecular Weight: Approximately 284.32 g/mol
  • Key Functional Groups: Contains amine, aromatic, and methoxy groups that are essential for its biological activity.
Chemical Reactions Analysis

EPZ005687 primarily acts through competitive inhibition of EZH2, leading to decreased levels of H3K27 trimethylation. This alteration in histone modification status results in reactivation of tumor suppressor genes that are silenced in various cancers.

Reactions

  1. Inhibition Reaction: EPZ005687 binds to the active site of EZH2, preventing substrate access.
  2. Resulting Changes: The compound effectively reduces H3K27 methylation levels in treated cells, leading to apoptosis in cancerous cells with specific mutations .
Mechanism of Action

The mechanism by which EPZ005687 exerts its effects involves direct binding to the EZH2 enzyme, specifically at its SAM-binding pocket. This interaction inhibits the enzymatic activity responsible for transferring methyl groups from SAM to histone substrates.

Process Data

  • Inhibition Concentration (IC50): 54 nM
  • Effect on Cell Lines: Demonstrated significant cytotoxicity against lymphoma cell lines with mutant EZH2 alleles .
Physical and Chemical Properties Analysis

EPZ005687 exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Solubility: Limited solubility in dimethyl sulfoxide (DMSO), requiring specific handling conditions to achieve higher concentrations.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may require specific storage protocols (e.g., below -20 °C).
  • Purity: Generally exceeds 95%, as determined by elemental analysis and spectroscopic methods such as NMR .
Applications

EPZ005687 has been primarily explored for its potential therapeutic applications in oncology, particularly for treating tumors characterized by aberrant EZH2 activity.

Scientific Uses

  1. Cancer Therapy: Investigated for use in treating lymphomas and other cancers associated with mutations in EZH2.
  2. Research Tool: Utilized in studies examining epigenetic regulation mechanisms and their implications in cancer biology.
  3. Animal Models: Demonstrated efficacy in preclinical models, including osteoarthritis models where it delayed disease progression through intra-articular administration .
Synthesis and Development of EPZ005687

Rational Design Strategies for Selective EZH2 Inhibition

EPZ005687 (CAS 1396772-26-1) was developed through structure-based drug design targeting the S-adenosylmethionine (SAM)-binding pocket of the EZH2 SET domain. The compound features a pyridone-indazole scaffold that mimics the adenine moiety of SAM, enabling competitive displacement of the cofactor. Key interactions include:

  • Hydrogen bonding between the central amide and Asn688 of EZH2
  • π-stacking and hydrophobic interactions with His689 and Phe665 residues
  • A morpholinomethyl group extending into solvent-exposed regions, minimizing steric clashes [4] [10].

This design exploited differential substrate preferences between wild-type and mutant EZH2. While wild-type EZH2 efficiently catalyzes monomethylation of H3K27, lymphoma-associated mutants (e.g., Y641N/F/S) exhibit enhanced activity toward dimethylated substrates. EPZ005687 binds with similar affinity to both wild-type (Ki = 24 nM) and Y641 mutant EZH2 (within 2-fold difference), but shows 5.4-fold greater affinity for the hyperactive A677G mutant [1] [9].

Table 1: Biochemical Profile of EPZ005687

ParameterValueAssay Conditions
EZH2 Ki24 nMCell-free PRC2 complex
EZH1 Selectivity50-fold lower affinityComparative binding assay
Other PMT Selectivity>500-fold against 15 PMTsMethyltransferase panel
PRC2 IC₅₀54 ± 5 nMH3K27me3 formation

Optimization of Pharmacokinetic and Selectivity Profiles

Optimization focused on improving cellular permeability and metabolic stability while maintaining selectivity:

  • Lipophilicity adjustments: The N-isopropyl piperazine moiety in analogs like UNC1999 increased logP but compromised selectivity. EPZ005687 retained the morpholinomethyl group, balancing polarity (cLogP = 2.1) and membrane permeability [4] [9].
  • Solubility limitations: EPZ005687 exhibits low aqueous solubility (3.86 mg/mL in DMSO only), restricting formulation options. Prodrug approaches were explored but not implemented due to stability concerns [9].
  • Cellular activity: In lymphoma cell lines (OCI-LY19, WSU-DLCL2), EPZ005687 reduced H3K27me3 levels with IC₅₀ = 80-100 nM. Mutant-selective cytotoxicity was observed at 0.5-10 μM over 11 days, with minimal effects on wild-type cells [1] [5].

Table 2: Cellular Potency of EPZ005687 in Select Cancer Models

Cell LineEZH2 StatusProliferation IC₅₀ (μM)H3K27me3 Reduction
WSU-DLCL2Y641F mutant0.5-1.090% at 1 μM (96 hr)
PfeifferWild-type>10Minimal change
OCI-LY19Wild-type>1030% at 5 μM (96 hr)
G-401Unknown2.9 μM (EC₅₀)Significant at 4 hr

Comparative Analysis with Structural Analogs (e.g., GSK126, UNC1999)

Table 3: Structural and Functional Comparison of EZH2 Inhibitors

ParameterEPZ005687GSK126UNC1999
Core StructurePyridone-indazolePyridone-indazolePyridone-pyrazole
EZH2 IC₅₀24 nM (Ki)9.9 nM2-20 nM
EZH1 InhibitionWeak (50× selectivity)Weak (150× selectivity)Potent dual inhibitor
Oral BioavailabilityLow (not suitable for chronic studies)Low (0.2% in mice)High (F = 28% in mice)
Key Differentiators- SAM-competitive - Mutant-selective cytotoxicity- Higher biochemical potency - Similar mutant selectivity- EZH2/EZH1 dual inhibition - Orally bioavailable

Structural comparisons:

  • GSK126 shares the pyridone-indazole scaffold but incorporates a benzamide group instead of the cyclopentyl group in EPZ005687. This modification enhances biochemical potency (IC₅₀ = 9.9 nM vs. 24 nM) but reduces solubility [3] [10].
  • UNC1999 replaces the indazole with a pyrazole ring, enabling dual EZH2/EZH1 inhibition. While EPZ005687 shows 50-fold selectivity for EZH2 over EZH1, UNC1999 inhibits both enzymes with <10-fold difference, broadening its epigenetic impact [4].

Pharmacokinetic distinctions:EPZ005687 requires DMSO solubilization and shows negligible oral bioavailability, limiting its in vivo utility. GSK126 similarly exhibits 0.2% oral bioavailability in mice, necessitating intraperitoneal administration. In contrast, UNC1999 achieves 28% oral bioavailability, enabling chronic dosing studies [4] [9].

Cellular selectivity profiles:All three compounds deplete H3K27me3 in lymphoma cells, but UNC1999 shows broader activity in solid tumors due to EZH1 co-inhibition. EPZ005687 demonstrates superior mutant-specific cytotoxicity in DLBCL models compared to first-generation inhibitors like DZNep [1] [3].

Properties

CAS Number

1396772-26-1

Product Name

EPZ005687

IUPAC Name

1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide

Molecular Formula

C32H37N5O3

Molecular Weight

539.7 g/mol

InChI

InChI=1S/C32H37N5O3/c1-21-15-22(2)35-32(39)28(21)18-33-31(38)27-16-25(17-30-29(27)19-34-37(30)26-5-3-4-6-26)24-9-7-23(8-10-24)20-36-11-13-40-14-12-36/h7-10,15-17,19,26H,3-6,11-14,18,20H2,1-2H3,(H,33,38)(H,35,39)

InChI Key

ZOIBZSZLMJDVDQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC=C(C=C4)CN5CCOCC5)C6CCCC6)C

Synonyms

1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC=C(C=C4)CN5CCOCC5)C6CCCC6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.